![molecular formula C13H10F3N3O3S2 B2581002 Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate CAS No. 339013-90-0](/img/structure/B2581002.png)
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate is a highly specialized organic compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, which includes a trifluoromethyl group and a thiadiazole ring, makes it an interesting subject for scientific exploration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate typically involves a multi-step organic reaction process:
Synthesis of the Intermediate: : The initial step might include the formation of a benzenecarboxylate derivative through a Friedel-Crafts acylation, using appropriate acid chlorides and AlCl3 as a catalyst.
Formation of the Thiadiazole Ring: : This involves the cyclization of precursors like thiosemicarbazide with trifluoroacetic anhydride, forming the thiadiazole ring.
Final Coupling Reaction: : The final coupling involves linking the intermediate benzenecarboxylate with the thiadiazole compound under conditions that might include base catalysis or the use of coupling agents like EDCI and DMAP.
Industrial Production Methods
Industrially, this compound can be produced in large quantities by scaling up the laboratory synthesis procedures, involving larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using suitable reducing agents like LiAlH4, particularly affecting the ketone group in the benzenecarboxylate part.
Substitution: : Nucleophilic substitution reactions can occur, especially at the halogenated sites on the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions to effect substitutions.
Major Products
Major products depend on the specific reactions, including oxidized derivatives, reduced alcohols, or substituted amino-thiadiazole compounds.
Applications De Recherche Scientifique
Chemistry
It serves as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups which are significant in medicinal chemistry for enhancing drug properties.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties due to the presence of the thiadiazole ring.
Medicine
In pharmacology, it is researched for potential anti-inflammatory and anticancer activities, targeting specific enzymes and proteins in biological pathways.
Industry
In industry, it is utilized in the synthesis of specialty chemicals and polymers, contributing to materials science advancements.
Mécanisme D'action
The compound’s mechanism of action varies with its application:
Biological Targets: : It interacts with microbial cell membranes, disrupting their functions in antimicrobial applications.
Pathways: : In anti-inflammatory research, it targets cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammation.
Molecular Interactions: : In medicinal chemistry, it binds to specific protein receptors, affecting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzoate: : Similar structure but with subtle differences in the ester group.
2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate: : Similar structure without the methyl group.
Uniqueness
What sets Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate apart is its unique trifluoromethyl-thiadiazole combination, which imparts unique physicochemical properties and biological activities compared to its analogs.
To summarize: : This compound's synthesis, diverse reactions, and broad-ranging applications make it a fascinating subject for scientific inquiry and industrial application. Its uniqueness lies in its structural elements, driving its distinct reactivity and potential benefits in various fields.
Propriétés
IUPAC Name |
methyl 2-[2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S2/c1-22-10(21)7-4-2-3-5-8(7)23-6-9(20)17-12-19-18-11(24-12)13(14,15)16/h2-5H,6H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAIZPLLMRKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)
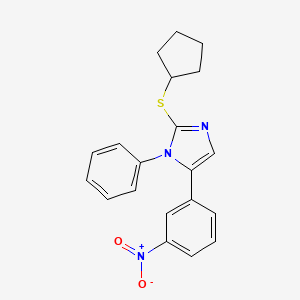
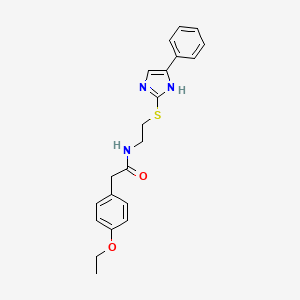
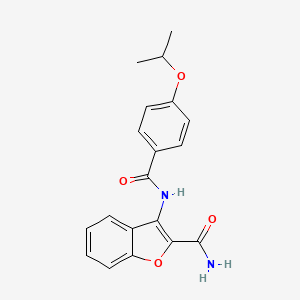
![N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B2580924.png)
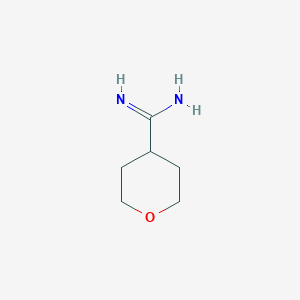
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)
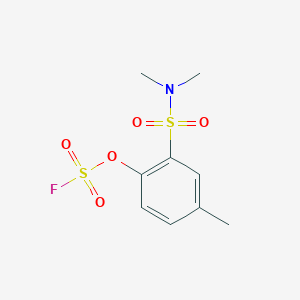
![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
